molecular formula C13H14Cl2O B1600067 Cyclohexyl 3,4-dichlorophenyl ketone CAS No. 854892-34-5

Cyclohexyl 3,4-dichlorophenyl ketone

Cat. No. B1600067
M. Wt: 257.15 g/mol
InChI Key: ZNFNRUZLPOEANF-UHFFFAOYSA-N
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Description

Cyclohexyl 3,4-dichlorophenyl ketone, also known as CCDPK, is an organic compound . It has a molecular weight of 257.16 and its linear formula is C13H14Cl2O . It is a light yellow solid .


Molecular Structure Analysis

The molecular structure of Cyclohexyl 3,4-dichlorophenyl ketone is represented by the linear formula C13H14Cl2O . This indicates that the molecule consists of 13 carbon atoms, 14 hydrogen atoms, 2 chlorine atoms, and 1 oxygen atom.


Physical And Chemical Properties Analysis

Cyclohexyl 3,4-dichlorophenyl ketone is a light yellow solid . It has a molecular weight of 257.16 and its linear formula is C13H14Cl2O .

Scientific Research Applications

  • Chemical Synthesis

    • Application : Cyclohexyl 3,4-dichlorophenyl ketone is a chemical compound used in various chemical reactions .
    • Method of Application : The specific methods of application can vary greatly depending on the reaction being performed. Typically, this compound would be used as a reagent in a chemical reaction .
    • Results : The outcomes of these reactions can also vary greatly, but the use of this compound can help to facilitate certain types of chemical transformations .
  • Biocatalysis in Drug Synthesis

    • Application : Biocatalysis is a sub-discipline of enzymology that involves the use of natural catalysts, such as protein enzymes or whole cells, to conduct chemical reactions. Cyclohexyl 3,4-dichlorophenyl ketone could potentially be used as a starting material or intermediate in the biocatalytic synthesis of chiral drug intermediates .
    • Method of Application : This would involve the use of specific enzymes or cells to catalyze a reaction involving Cyclohexyl 3,4-dichlorophenyl ketone. The exact procedures and parameters would depend on the specific reaction being conducted .
    • Results : The use of biocatalysis in drug synthesis can result in high yields of chiral drug intermediates with high enantio-, chemo-, and regio-selectivities .
  • Pharmaceutical Manufacturing

    • Application : This compound could be used as a starting material or intermediate in the synthesis of pharmaceutical drugs .
    • Method of Application : The specific methods of application would depend on the drug being synthesized. This could involve various chemical reactions under specific conditions .
    • Results : The use of this compound in drug synthesis could potentially lead to the production of new pharmaceutical drugs .
  • Catalysis

    • Application : Cyclohexyl 3,4-dichlorophenyl ketone could potentially be used in catalysis, which is the process of increasing the rate of a chemical reaction by adding a substance known as a catalyst .
    • Method of Application : In this context, the compound could be used as a starting material in a reaction that is catalyzed by a specific catalyst .
    • Results : The use of this compound in catalysis could lead to the production of new compounds in a more efficient and selective manner .

properties

IUPAC Name

cyclohexyl-(3,4-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2O/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFNRUZLPOEANF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00469279
Record name Cyclohexyl(3,4-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl 3,4-dichlorophenyl ketone

CAS RN

854892-34-5
Record name Cyclohexyl(3,4-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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